10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Description
The compound belongs to the class of pyrimido[4,5-b]quinolines, which are heterocyclic compounds. These compounds are known for their diverse biological activities .
Synthesis Analysis
Pyrimido[4,5-b]quinolines can be synthesized through multicomponent reactions involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil .Molecular Structure Analysis
The compound has a complex structure with a pyrimido[4,5-b]quinoline core, which is a bicyclic system containing a pyrimidine ring fused with a quinoline .Chemical Reactions Analysis
The chemical reactions of pyrimido[4,5-b]quinolines can vary depending on the substituents present in the molecule. They can undergo various reactions such as cyclization and multi-component reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and substituents. Unfortunately, specific information about this compound is not available .Scientific Research Applications
Hydrogen Bonding and Geometrical Change
The compound 10-(4- tert -Butylphenyl)-3-(2-ethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, closely related to the queried chemical, demonstrates significant changes in bond lengths within its structure due to hydrogen bonding at the pyrimidine ring. This indicates a potential for redox reactions, highlighting its relevance in studying flavoenzyme models (Kawai, Kunitomo, & Ohno, 1996).
Synthesis of Derivatives
Pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives have been synthesized from a one-pot condensation process involving 1-methyl barbituric acid and aromatic aldehydes. This synthesis process utilizes a bis[7-tert-butyl-2-anilinotropone] Ti complex, demonstrating the compound's versatility in generating structurally complex molecules (Damavandi & Sandaroos, 2012).
Catalyzed Synthesis of Heterocyclic Compounds
The L-proline-catalyzed synthesis of benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones via a four-component sequential reaction showcases an "on water" protocol that is environmentally friendly and efficient. This method illustrates the compound's utility in creating complex heterocyclic ortho-quinones, emphasizing its significance in green chemistry (Rajesh, Bala, Perumal, & Menéndez, 2011).
Oxidation of Amines to Carbonyl Compounds
5-Deazaflavin, closely related to the queried compound, has been shown to oxidize amines to carbonyl compounds under aqueous conditions. This reaction, which is automatically recycled, highlights a potential application in organic synthesis and transformation processes (Yoneda, Sakuma, Kadokawa, & Koshiro, 1979).
Corrosion Inhibition
A study on 5-arylpyrimido-[4,5-b]quinoline-diones revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application underscores the potential industrial relevance of such compounds in protecting metal surfaces, combining experimental and theoretical approaches to understand their inhibitory mechanism (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).
Properties
IUPAC Name |
10-methyl-3-propyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-3-10-22-17(14-9-6-11-25-14)20-18-15(19(22)24)16(23)12-7-4-5-8-13(12)21(18)2/h4-9,11H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENGRQLNQQLTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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